Product packaging for Ethyltripropylammonium(Cat. No.:CAS No. 16208-31-4)

Ethyltripropylammonium

Cat. No.: B095752
CAS No.: 16208-31-4
M. Wt: 172.33 g/mol
InChI Key: FRNYKUYJIUPPPW-UHFFFAOYSA-N
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Description

Contextualization within Quaternary Ammonium (B1175870) Compound Chemistry

Quaternary ammonium compounds (QACs), or "quats," are a broad class of organic salts characterized by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. guidechem.com Unlike primary, secondary, or tertiary ammonium ions, the charge on the quaternary ammonium cation is permanent and independent of the pH of the solution. guidechem.com This permanent charge is a defining feature that underpins many of their applications.

Ethyltripropylammonium belongs to the tetraalkylammonium salt sub-category of QACs. The asymmetry in its alkyl substituents (one ethyl and three propyl groups) distinguishes it from more common symmetrical quats like tetraethylammonium (B1195904) or tetrapropylammonium (B79313). This structural nuance can influence properties such as solubility, crystal packing, and its efficacy in specific applications. The synthesis of such quaternary ammonium salts is typically achieved through the quaternization of a tertiary amine with a haloalkane, a reaction known as the Menshutkin reaction. mdpi.com For instance, this compound iodide can be synthesized by reacting tripropylamine (B89841) with iodoethane. guidechem.comcsic.es

Significance of Alkyltripropylammonium Cations in Materials and Solution Science

Alkyltripropylammonium cations, including this compound, have demonstrated considerable importance as structure-directing agents (SDAs) in the synthesis of microporous materials, particularly zeolites. Zeolites are crystalline aluminosilicates with a well-defined pore structure, making them valuable in catalysis and separation processes. The size and shape of the organic SDA cation play a crucial role in templating the formation of specific zeolite framework topologies.

Research has shown that this compound cations are effective in directing the synthesis of specific zeolite structures. csic.es Pulsed-field gradient nuclear magnetic resonance (PFG NMR) spectroscopy studies have been employed to investigate the interactions between alkyltripropylammonium cations and silica (B1680970) nanoparticles in solution, which are precursors to zeolite formation. These studies reveal that the diffusion coefficients of cations like this compound decrease in the presence of silica, indicating an interaction and a reduction in cation mobility. nih.govresearchgate.net This interaction is a critical step in the nucleation and growth of zeolite crystals.

The binding of these organic cations to silica surfaces can be quantified. Adsorption isotherms fitted with the Langmuir model have shown free energies of binding in the range of 10-13 kJ/mol for alkyltripropylammonium cations. nih.gov This thermodynamic parameter provides insight into the strength of the interaction between the SDA and the inorganic framework precursors.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound extends beyond zeolite synthesis into other areas of materials and solution science. One notable application is in the field of electrochemistry. This compound salts have been investigated as additives in electrolytes to mitigate the cathodic corrosion of metal electrodes during electro-organic synthesis. acs.org For example, in certain processes, this compound salts have been shown to reduce the corrosion of lead cathodes, although their performance can be outperformed by other quaternary ammonium salts like tributylethylammonium in specific contexts. nih.govacs.org

Furthermore, this compound salts are utilized as phase-transfer catalysts (PTCs). guidechem.comacenet.edu PTCs facilitate the transfer of a reactant between two immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating the reaction rate. acenet.edualfachemic.comoperachem.com The lipophilic nature of the alkyl groups in this compound allows it to form ion pairs with anions from an aqueous phase and transport them into an organic phase where they can react with an organic substrate. acenet.edu

The physicochemical properties of this compound salts, such as their ionic conductance and thermal stability, are also areas of active investigation. mdpi.comresearchgate.net For example, the ionic conductance of this compound picrate (B76445) has been studied at various temperatures to understand its behavior as an electrolyte. researchgate.net The thermal stability of quaternary ammonium compounds is a critical factor in their application, especially in high-temperature processes. mdpi.com

Interactive Data Tables:

Table 1: Physicochemical Properties of this compound Iodide

PropertyValue
Molecular FormulaC₁₁H₂₆IN
Molecular Weight299.24 g/mol
AppearanceWhite crystalline solid
CAS Number15066-80-5

Source: guidechem.com

Table 2: Application of this compound in Research

Research AreaSpecific ApplicationKey Findings
Materials ScienceStructure-Directing Agent in Zeolite SynthesisInfluences the formation of specific zeolite frameworks through interactions with silica precursors. csic.esnih.gov
ElectrochemistryElectrolyte AdditiveReduces cathodic corrosion of metal electrodes in electro-organic synthesis. nih.govacs.org
CatalysisPhase-Transfer CatalystFacilitates reactions between reactants in immiscible phases. guidechem.comacenet.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26N+ B095752 Ethyltripropylammonium CAS No. 16208-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16208-31-4

Molecular Formula

C11H26N+

Molecular Weight

172.33 g/mol

IUPAC Name

ethyl(tripropyl)azanium

InChI

InChI=1S/C11H26N/c1-5-9-12(8-4,10-6-2)11-7-3/h5-11H2,1-4H3/q+1

InChI Key

FRNYKUYJIUPPPW-UHFFFAOYSA-N

SMILES

CCC[N+](CC)(CCC)CCC

Canonical SMILES

CCC[N+](CC)(CCC)CCC

Origin of Product

United States

Methodologies for Synthesis and Derivatization of Ethyltripropylammonium Based Compounds

Established Synthetic Pathways for Quaternary Ammonium (B1175870) Salts

The primary and most well-established method for synthesizing quaternary ammonium salts (QASs), including ethyltripropylammonium halides, is the Menschutkin reaction. nih.gov This reaction involves the alkylation of a tertiary amine with an alkyl halide. For this compound iodide, the synthesis is achieved by reacting tripropylamine (B89841) with iodoethane. guidechem.com The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. researchgate.net

The choice of solvent is crucial and can influence reaction rates. Solvents with low dielectric constants are often used. nih.gov For instance, the synthesis of this compound iodide has been effectively carried out in acetonitrile. csic.es The reaction is typically stirred at room temperature for an extended period, often several days, to ensure completion. csic.es The resulting product is a salt consisting of the this compound cation and the halide anion.

Table 1: Synthesis of this compound Iodide via Menschutkin Reaction

Reactant 1Reactant 2SolventProduct
TripropylamineIodoethaneAcetonitrileThis compound iodide

This interactive table summarizes the key components for the synthesis of this compound Iodide.

Research has explored various modifications of this fundamental reaction to optimize yield and purity, but the core principle of tertiary amine alkylation remains the standard. acs.orgnih.gov

Strategies for Purification and Isolation of this compound Derivatives for Research

The intrinsic properties of quaternary ammonium salts, such as their low volatility and high polarity, necessitate specific purification techniques. nih.gov Following synthesis, the crude this compound salt often contains unreacted starting materials and byproducts.

A common initial purification step involves washing the solid product with a suitable organic solvent to remove impurities. For example, after synthesis in acetonitrile, this compound iodide can be washed with acetone (B3395972) to remove residual reactants. csic.es The choice of washing solvent is critical; it must be one in which the desired QAS has low solubility while the impurities are highly soluble. Other solvents used for washing and precipitating QASs include hexane (B92381) and diethyl ether. nih.gov For certain quaternary alkyl ammonium salts, washing with an alcohol solvent such as 2-propanol has been found to be effective. google.com

Further purification can be achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool, causing the purified salt to crystallize.

For applications requiring very high purity, such as in the preparation of ionic liquids, more advanced techniques may be employed:

Ion-Exchange Chromatography: This method is effective for removing residual halide ions or other ionic impurities. nih.govoup.com

Adsorption: Materials like activated carbon or aluminum oxide can be used to adsorb colored impurities or byproducts. google.com

Melt Crystallization: This technique is suited for the ultra-purification of ionic compounds and involves fractional crystallization from the molten state. ntnu.no

The selection of a purification strategy depends on the nature of the impurities and the required purity level of the final this compound derivative.

Table 2: Purification Methods for this compound Derivatives

MethodDescriptionTarget Impurities
Solvent Washing Washing the solid product with a solvent (e.g., acetone, hexane) in which the salt is insoluble. nih.govcsic.esUnreacted starting materials, organic byproducts.
Recrystallization Dissolving the salt in a hot solvent and allowing it to crystallize upon cooling.Soluble impurities.
Ion Exchange Passing a solution of the salt through an ion-exchange resin to swap out contaminant ions. nih.govoup.comUnwanted anions (e.g., halides), other ionic species.
Adsorption Treatment with an adsorbent like activated carbon or alumina (B75360) to remove specific contaminants. google.comColored impurities, organic residues.
Distillation While QASs are non-volatile, distillation can be used to remove volatile impurities or solvents. nih.govrsc.orgVolatile solvents, volatile reactants.

This interactive table outlines common purification strategies for this compound compounds.

Preparative Approaches for this compound-Containing Ionic Liquids

This compound cations are valuable components in the formulation of ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net The preparation of these ILs typically starts with an this compound halide salt, which then undergoes an anion exchange or metathesis reaction to introduce the desired anion.

A key preparative route involves converting the halide salt to the hydroxide (B78521) form. This is accomplished by treating an aqueous solution of the this compound halide (e.g., iodide) with an anion-exchange resin in the hydroxide form (e.g., Amberlite IRN-78). csic.es The resin captures the halide ions and releases hydroxide ions into the solution, yielding an aqueous solution of this compound hydroxide (ETPAOH).

This hydroxide solution serves as a versatile intermediate for synthesizing a wide array of this compound-based ionic liquids. It can be neutralized with a chosen Brønsted acid (HX) to yield the desired ionic liquid (ETPA-X) and water, which is subsequently removed under vacuum.

Anion Metathesis Reaction: ETPA⁺I⁻ + M⁺A⁻ → ETPA⁺A⁻ + M⁺I⁻

Alternatively, a metathesis reaction can be employed, where the this compound halide is reacted with a salt containing the desired anion (e.g., a silver or alkali metal salt). If one of the resulting products (e.g., silver halide) is insoluble in the reaction medium, it precipitates and can be removed by filtration, driving the reaction to completion.

The choice of anion is critical as it largely determines the physicochemical properties of the resulting ionic liquid, such as its viscosity, melting point, and miscibility with other solvents.

Table 3: Examples of Anion Exchange for this compound Ionic Liquid Preparation

Starting MaterialReagent/MethodProduct
This compound IodideAnion-exchange resin (OH⁻ form)This compound Hydroxide
This compound HydroxideTetrafluoroboric Acid (HBF₄)This compound Tetrafluoroborate
This compound HydroxideAcetic Acid (CH₃COOH)This compound Acetate
This compound BromideSilver Nitrate (AgNO₃)This compound Nitrate

This interactive table provides examples of reactions used to prepare various this compound-based ionic liquids.

Advanced Spectroscopic and Structural Characterization of Ethyltripropylammonium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Pulsed Field Gradient NMR (PFG NMR) for Diffusional Dynamics and Intermolecular Interactions

Pulsed Field Gradient NMR (PFG NMR) is a specialized NMR technique used to measure the translational motion of molecules. wikipedia.orgudel.edu By applying magnetic field gradients in short pulses, it is possible to label the position of molecules and track their displacement over a defined time period, thereby determining their diffusion coefficients.

In the context of ethyltripropylammonium, PFG NMR has been instrumental in studying its interactions with silica (B1680970) nanoparticles, which are precursors in zeolite synthesis. Research has shown that in the presence of silica, the diffusion coefficient of the this compound cation decreases compared to its diffusion in a simple aqueous solution. acs.org This reduction in mobility is a direct consequence of the cation interacting with the silica nanoparticles.

By measuring the diffusion coefficients at varying concentrations of the organocation, it is possible to quantify the extent of this interaction. A model that considers the cation to be in either a "free" or a "bound" state can be applied to the data. This allows for the determination of the fraction of this compound cations bound to the silica surface. The resulting adsorption isotherms can be analyzed using models such as the Langmuir model to calculate the free energy of binding, which has been determined to be in the range of 10 to 13 kJ/mol for alkyltripropylammonium cations. acs.org

Table 1: Diffusion Coefficients of Alkyltripropylammonium Cations in the Presence and Absence of Silica

Cation Condition Diffusion Coefficient (m²/s)
This compound In water Value not explicitly provided in the source
This compound With silica Decreased compared to water acs.org
Mthis compound With silica Decreased compared to water acs.org
Tetrapropylammonium (B79313) With silica Decreased compared to water acs.org

This table is based on the qualitative findings of the cited study. Specific numerical values for this compound were not detailed in the provided search result.

29Si NMR Spectroscopy for Silicate (B1173343) Speciation in Zeolite Synthesis Solutions

²⁹Si NMR spectroscopy is a key technique for characterizing the structure of silicate species in solution and in solid materials like zeolites. nih.govst-andrews.ac.ukiza-online.org Silicon-29 is a naturally occurring isotope (4.7% abundance) that is NMR active. iza-online.org The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, specifically the number of bridging oxygen atoms connecting it to other silicon atoms. This is often described using Qⁿ notation, where 'n' represents the number of neighboring silicon atoms.

In zeolite synthesis solutions containing this compound as a structure-directing agent, ²⁹Si NMR is used to identify the various silicate oligomers present. These solutions are complex mixtures, and understanding the distribution of silicate species is crucial for elucidating the mechanism of zeolite formation. nih.govresearchgate.net Studies have shown that in solutions containing tetrapropylammonium, a close structural analog to this compound, the dominant species are often high-symmetry silicate clusters. nih.govresearchgate.net The identity of the organocation can influence the relative populations of these species and their exchange dynamics. nih.gov

In situ ²⁹Si NMR, which allows for the monitoring of the reaction as it happens, provides a powerful window into the zeolite formation process. st-andrews.ac.uk It can distinguish between liquid-state species and the solid zeolite framework as it crystallizes, offering insights into which silicate species are consumed during the formation of the final material. st-andrews.ac.uk

Application of Multinuclear NMR for Compound Purity and Structural Elucidation

Multinuclear NMR, which involves the study of various NMR-active nuclei such as ¹H, ¹³C, and in some cases ¹⁴N or ¹⁷O, is a cornerstone for the structural elucidation and purity assessment of organic compounds like this compound. mdpi.comresearchgate.neteurolab-d.de By combining information from different NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

For this compound, ¹H NMR would confirm the presence and integration of the ethyl and propyl groups, while ¹³C NMR would provide information on the carbon backbone. libretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, confirming the structure of the cation. The purity of an this compound salt can also be determined from its NMR spectra by identifying signals corresponding to impurities. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Species Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, including oligomers. nih.gov In ESI-MS, a solution containing the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

In the context of systems containing this compound, ESI-MS can be used to detect and characterize oligomeric species that may form in solution. nih.gov For instance, in zeolite synthesis, it could be employed to identify silicate oligomers that are stabilized by the this compound cation. The high sensitivity of ESI-MS allows for the detection of lowly populated or transient species, which can be crucial for understanding complex reaction pathways. nih.govnih.gov

Differential Electrochemical Mass Spectrometry (DEMS) for Electrochemical Reaction Analysis

Differential Electrochemical Mass Spectrometry (DEMS) is a powerful analytical method that combines electrochemical measurements with mass spectrometry. spectroinlets.cominnovationnewsnetwork.comnih.gov It allows for the real-time, in-situ detection of volatile or gaseous products and intermediates generated during an electrochemical reaction. innovationnewsnetwork.comresearchgate.net A specialized electrochemical cell is connected directly to the inlet of a mass spectrometer, often via a porous membrane, allowing for the continuous analysis of reaction products. researchgate.net

While direct applications of DEMS to this compound itself are not extensively documented in the provided results, the technique is highly relevant for studying the electrochemical stability and reactions of systems where it might be present, such as in electrolytes for batteries or other electrochemical devices. rsc.org For example, if a solution containing this compound were subjected to an electrochemical potential, DEMS could be used to monitor for any decomposition products in real-time. This provides valuable information on the electrochemical window of the electrolyte and any potential side reactions. rsc.org

Table 2: Summary of Spectroscopic Techniques and Their Applications to this compound Systems

Technique Application Information Obtained
Pulsed Field Gradient NMR (PFG NMR) Study of diffusional dynamics Diffusion coefficients, interaction with other species (e.g., silica), binding energies. acs.org
²⁹Si NMR Spectroscopy Silicate speciation in zeolite synthesis Identification and quantification of silicate oligomers in solution and solid state. nih.govst-andrews.ac.ukresearchgate.net
Multinuclear NMR Compound purity and structural elucidation Confirmation of molecular structure, assessment of sample purity. mdpi.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) Detection of oligomeric species Identification of transient or low-concentration oligomers in solution. nih.gov
Differential Electrochemical Mass Spectrometry (DEMS) Analysis of electrochemical reactions Real-time monitoring of volatile products and intermediates from electrochemical processes. innovationnewsnetwork.comrsc.org

General Mass Spectrometry for Trace Impurity Analysis in Ionic Liquids

Mass spectrometry (MS) is an indispensable tool for ensuring the quality and purity of ionic liquids (ILs) by identifying and quantifying trace-level impurities. The presence of even minute quantities of residual starting materials, by-products, or degradation products can significantly alter the physicochemical properties of an IL, affecting its performance in applications ranging from synthesis to electrochemistry. rsc.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed for this purpose.

The analysis of trace impurities in ILs often involves monitoring for residual halides (e.g., chloride, bromide) from synthesis precursors, which can be detrimental to catalytic processes. rsc.org Furthermore, organic impurities, including unreacted amines or alkylating agents, and their degradation products are of significant concern. For quaternary ammonium (B1175870) compounds (QACs), which include this compound, analytical workflows using liquid chromatography high-resolution mass spectrometry (LC-HRMS) have been developed to screen for a wide range of these compounds in various matrices. rsc.org

In the context of electrochemistry, the purity of the electrolyte is paramount. This compound salts, for instance, have been investigated as additives to reduce the cathodic corrosion of metal electrodes. acs.orgnih.govsemanticscholar.org In such applications, mass spectrometry is crucial for confirming the identity and purity of the additive itself and for analyzing the reaction mixture to detect any elimination products, such as amines, that might result from the decomposition of the quaternary ammonium cation during the electrochemical process. nih.gov The detection of such impurities provides vital information about the stability and degradation pathways of the IL under operational conditions.

Below is a table summarizing common trace impurities found in quaternary ammonium ionic liquids and the mass spectrometry techniques used for their detection.

Impurity TypeCommon ExamplesPredominant Analytical TechniqueTypical Detection Limits
Residual Halides Chloride (Cl⁻), Bromide (Br⁻)Ion Chromatography-Mass Spectrometry (IC-MS)Low ppb to ppm
Unreacted Precursors Tertiary amines (e.g., Tripropylamine), Alkyl halidesGC-MS, LC-MSppm range
Synthesis By-products Isomeric QACs, Other alkylated speciesLC-HRMSng/L to µg/L
Degradation Products Elimination products (e.g., Alkenes, Amines)Headspace GC-MS, LC-MS/MSAnalyte-dependent

X-ray and Neutron Scattering Techniques

X-ray and neutron scattering are powerful, non-invasive techniques for probing the structure of matter from the atomic to the nanoscale. In the study of ionic liquids like those containing this compound, these methods provide critical information on both long-range order in crystalline states and short-range correlations and nanoscale organization in the liquid state.

Neutron Diffraction for Nanostructural Elucidation in Quaternary Ammonium Ionic Liquids

Neutron diffraction is particularly valuable for elucidating the nanostructure of hydrogen-containing materials like ionic liquids due to its sensitivity to different isotopes, especially hydrogen and deuterium. This allows for contrast variation studies that can highlight specific parts of a molecule or interactions within the liquid.

In quaternary ammonium ILs, the interplay between the charged headgroups and the nonpolar alkyl chains often leads to nanoscale segregation, forming polar and apolar domains. nih.gov This nanostructuring is a key feature of many ILs. Neutron diffraction studies, often combined with computational modeling such as Empirical Potential Structure Refinement (EPSR), can reveal details of this organization, including the formation of bicontinuous, sponge-like nanostructures. conicet.gov.ar

Research on asymmetric tetraalkylammonium cations, such as this compound, has explored their interactions with other materials. For example, Pulsed Field Gradient (PFG) NMR studies, a related technique that probes diffusion, have investigated mixtures of silica with mthis compound, this compound, and tetrapropylammonium cations. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net These studies showed that the diffusion of the cations decreased in the presence of silica, indicating a reduction in mobility due to interactions with the silica nanoparticles. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net While this specific work used PFG-NMR, small-angle neutron scattering (SANS) is a complementary technique frequently used to confirm such structural arrangements and interactions by directly probing the nanoscale organization of the components. researchgate.net

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is the definitive method for identifying crystalline phases and determining the atomic structure of solid materials. researchgate.netmdpi.comcsic.es When an X-ray beam interacts with a crystalline solid, it is diffracted in a pattern of specific directions and intensities that is a unique "fingerprint" of the material's crystal lattice. researchgate.net This pattern can be used to identify the compound by matching it to entries in reference databases like the International Centre for Diffraction Data (ICDD). mdpi.com For novel materials, single-crystal X-ray diffraction (SCXRD) can be used to determine the precise three-dimensional arrangement of atoms in the crystal. nih.govnih.goviucr.org

While many ionic liquids exist as liquids at room temperature, they can often be crystallized at low temperatures or form crystalline salts with different anions. The crystal structure provides fundamental information about bond lengths, angles, and intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the material's bulk properties. nih.goviucr.org

A bromoantimonate salt incorporating the N-ethyl-N,N-dipropylpropan-1-aminium cation (the systematic name for this compound) has been synthesized and structurally characterized. wikipedia.org The analysis revealed a triclinic crystal system, providing precise data on the unit cell dimensions and angles.

The table below summarizes the crystallographic data obtained for the this compound-containing bromoantimonate salt.

ParameterValue
Compound Name tris(N-ethyl-N,N-dipropylpropan-1-aminium) tetrakis(μ-bromo)-octabromo-tri-antimony
Chemical Formula (Et(n-Pr)₃N)₃[Sb₃Br₁₂]
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions
a10.6469 Å
b14.8847 Å
c18.3714 Å
α86.082°
β85.502°
γ84.116°
Data sourced from the Wikipedia article on Bromoantimonates, which compiles crystallographic data from scientific literature. wikipedia.org

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization

Small-Angle X-ray Scattering (SAXS) is a technique used to study nanoscale density differences in a sample, providing information on particle sizes, shapes, and distributions for dimensions typically between 1 and 100 nm. pg.gda.plnist.gov In the context of ionic liquids, SAXS is particularly effective for characterizing the nanoscale organization that arises from the segregation of polar and nonpolar domains. rsc.orgresearchgate.net

Studies on tetraalkylammonium-based ILs have shown that they exhibit significant nanoscale ordering, which is highly dependent on the length of the alkyl side chains. rsc.orgresearchgate.net The resulting scattering patterns can often be analyzed to reveal structures like interdigitated bilayers that separate the liquid into distinct regions. rsc.org

The this compound cation has been specifically studied using SAXS in the context of zeolite synthesis. Zeolites are crystalline microporous materials, and their synthesis often involves an organic structure-directing agent (OSDA), such as a quaternary ammonium cation. Research investigating the growth of silicalite-1, a type of zeolite, from clear solutions containing this compound hydroxide (B78521) utilized SAXS to monitor the process. acs.org These studies revealed that the identity of the alcohol produced from the hydrolysis of the silica source influences the particle growth rate, an effect that is pronounced when using alkyltripropylammonium cations like this compound. acs.org

The table below presents findings from SAXS studies on zeolite synthesis involving tetraalkylammonium cations, including systems with this compound.

System StudiedTechniqueKey FindingsReference
Silicalite-1 synthesis with various organocations (including this compound) and organosiloxane sourcesSAXSThe alcohol identity (by-product of silica source) influences the particle growth rate. Full-profile fitting indicates particles are ellipsoidal. acs.org
Early stages of silicalite-1 synthesis with tetrapropylammonium (TPA)in situ SAXSNanoparticle formation and evolution were tracked, showing shifts from primary particles to larger aggregates over time. researchgate.net
Tri-alkyl-methyl-ammonium ILsSAXSRevealed marked nanoscale ordering (disordered smectic A phase) dependent on cation hydrophobic side chain length. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for the chemical analysis of molecular compounds. It provides a "molecular fingerprint" by probing the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.govpg.gda.plmdpi.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their bonds. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with different peaks corresponding to specific types of chemical bonds and functional groups.

For a quaternary ammonium salt like this compound, the FTIR spectrum is characterized by several key absorption bands. The most prominent features are typically the stretching and bending vibrations of the C-H bonds in the ethyl and propyl alkyl chains. Asymmetric and symmetric stretching vibrations of CH₂ and CH₃ groups appear in the 2800-3000 cm⁻¹ region. nih.gov The deformation (bending) vibrations of these groups are observed in the 1300-1500 cm⁻¹ range. mdpi.com The C-N bond stretching vibration in quaternary ammonium salts also gives rise to characteristic peaks. researchgate.net

While a published spectrum specifically for this compound was not available for this review, the table below compiles the characteristic FTIR absorption bands expected for the this compound cation, based on extensive data from similar quaternary ammonium salts. nih.govresearchgate.netpg.gda.plmdpi.com

Wavenumber Range (cm⁻¹)AssignmentVibration TypeIntensity
2960 - 2975C-H (in CH₃)Asymmetric StretchStrong
2925 - 2945C-H (in CH₂)Asymmetric StretchStrong
2870 - 2885C-H (in CH₃)Symmetric StretchMedium
2850 - 2870C-H (in CH₂)Symmetric StretchMedium
1450 - 1475C-H (in CH₂ & CH₃)Deformation (Bending)Medium-Strong
1375 - 1385C-H (in CH₃)Symmetric Deformation (Bending)Medium
~1170 & ~960C-NStretchMedium-Weak
720 - 780CH₂RockingWeak

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. renishaw.com This information serves as a structural fingerprint, allowing for chemical identification and analysis of molecular conformations and interactions. renishaw.comnih.gov When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift, known as the Raman shift, corresponds to the specific vibrational energies of the bonds within the molecules. renishaw.com

For the this compound cation, [CH₃CH₂(CH₂CH₂CH₃)₃N]⁺, the Raman spectrum is characterized by a series of bands corresponding to the vibrations of its constituent alkyl chains and the central C-N core. Analysis of these spectra allows for insights into the cation's conformation and its interactions with surrounding anions or solvent molecules.

Key vibrational modes for the this compound cation include:

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and propyl groups.

CH₂ and CH₃ Bending/Deformation: Vibrations in the 1300-1500 cm⁻¹ range are typically assigned to the scissoring and bending modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

C-N Stretching: The stretching vibrations of the C-N bonds of the quaternary ammonium group are a key indicator of the cation's structure.

C-C Skeletal Stretching: Bands corresponding to the stretching of the carbon-carbon backbone of the alkyl chains typically appear in the 800-1200 cm⁻¹ region.

Low-Frequency Modes: In the low-frequency region (below 400 cm⁻¹), vibrations related to the entire molecular skeleton (torsional and bending modes) and lattice vibrations in the solid state can be observed. These modes are particularly sensitive to the crystalline environment and intermolecular interactions. scispace.com

Table 1: Representative Raman Shifts for Tetraalkylammonium Cations

Raman Shift (cm⁻¹) Assignment
2800 - 3000 C-H stretching of ethyl and propyl groups
1300 - 1500 CH₂ and CH₃ bending and deformation modes
800 - 1200 C-C skeletal stretching modes

This table is illustrative and based on general spectroscopic principles and data from analogous compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.comcarleton.edu The method involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and can shift slightly depending on the element's oxidation state and local chemical environment, providing valuable chemical state information. carleton.edu

In the context of this compound systems, XPS is used to analyze the surface composition of thin films, modified surfaces, or materials synthesized using this cation. It can confirm the presence of the quaternary ammonium group on a surface and investigate its interaction with anions and substrates. researchgate.netaau.dk

The key spectral regions for this compound are:

C 1s (Carbon): The high-resolution C 1s spectrum is typically complex and can be deconvoluted into multiple peaks representing the different carbon environments in the cation. These include the aliphatic carbons (C-C, C-H) at lower binding energies and the carbons directly bonded to the positively charged nitrogen atom (C-N⁺), which appear at a higher binding energy due to the electron-withdrawing effect of the nitrogen.

N 1s (Nitrogen): The N 1s peak is characteristic of the quaternary ammonium nitrogen. Its binding energy confirms the +1 oxidation state and can be influenced by the counter-ion and other intermolecular interactions. researchgate.netuh.edu

Counter-ion Peaks: XPS can also detect the counter-ion (e.g., Br 3d for bromide, I 3d for iodide) present in the salt, allowing for quantification of the cation-anion ratio on the surface.

While specific XPS data for this compound was not found in the provided search results, studies on other tetraalkylammonium ionic liquids and self-assembled monolayers provide a robust model for interpretation. researchgate.netuh.edu For example, a well-established fitting model for the C 1s peak in tetraalkylammonium compounds distinguishes between the main aliphatic chain carbons and the carbons alpha to the nitrogen center. researchgate.net

Table 2: Representative XPS Binding Energies for Quaternary Ammonium Salts

Element Orbital Binding Energy (eV) Chemical Group
Carbon C 1s ~285.0 C-C, C-H (Aliphatic)
Carbon C 1s ~286.5 - 287.0 C -N⁺

Note: These are typical binding energy ranges derived from studies on various quaternary ammonium compounds and can vary slightly based on the specific molecule, counter-ion, and instrument calibration. researchgate.netuh.edu

Electron and Atomic Force Microscopy for Morphological and Surface Analysis

Microscopy techniques are indispensable for visualizing the physical form and surface features of materials from the micrometer to the angstrom scale. For this compound systems, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide critical information on crystal shape, nanoparticle morphology, and surface topography.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. scielo.org SEM is particularly useful for characterizing the size, shape, and texture of micro- and nano-scale structures. nih.gov

In studies involving this compound, SEM would be employed to:

Analyze Crystal Morphology: For solid salts of this compound, SEM can reveal the crystal habit (e.g., block-like, needle-like) and size distribution. researchgate.netresearchgate.net The morphology of crystals can be influenced by crystallization conditions.

Characterize Synthesized Materials: When this compound is used as a structure-directing agent or template in the synthesis of materials like zeolites, SEM is used to examine the morphology of the resulting particles, including their size, shape, and degree of aggregation. mdpi.com

Evaluate Surface Coatings: If this compound is part of a surface coating or film, SEM can be used to assess the uniformity and texture of the coated layer.

Table 3: Information Obtainable from SEM Analysis

Parameter Description Example Application
Particle Size The dimensions of individual crystals or particles. Determining the size of zeolite crystals synthesized with this compound.
Morphology The shape and structural features of the particles. Observing the crystal habit of this compound phosphate (B84403) salts. google.com
Surface Texture Features such as roughness, porosity, and cracks on a surface. Assessing the surface of an electrode modified with an this compound-containing electrolyte. acs.orgsemanticscholar.org

This table is illustrative of the general capabilities of SEM.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov An image is formed from the electrons that are transmitted, providing detailed information on particle size, shape, and crystalline structure. mdpi.comresearchgate.net

The application of TEM to this compound systems is particularly relevant when the cation is used in the synthesis of nanostructured materials.

Nanoparticle Characterization: In the synthesis of materials like zeolites or metal nanoparticles, where this compound can act as a template or stabilizing agent, TEM is essential for determining the precise size, size distribution, and shape of the resulting nanoparticles. core.ac.ukacs.org

Crystallinity and Defects: High-resolution TEM (HR-TEM) can even resolve the atomic lattice of crystalline materials, allowing for the identification of crystal structures and the visualization of defects.

Table 4: Information Obtainable from TEM Analysis

Parameter Description Example Application
Nanoparticle Size & Shape High-resolution measurement of particle dimensions and morphology. Characterizing silica nanoparticles formed in the presence of this compound cations. core.ac.uk
Internal Structure Visualization of the interior of a material, including core-shell structures. Investigating the internal porosity of a templated material.
Crystalline Lattice Imaging of atomic planes in crystalline samples (HR-TEM). Confirming the crystal structure of synthesized nanoparticles. nih.gov

This table is illustrative of the general capabilities of TEM.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, making it suitable for a wider range of samples. The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. nih.govresearchgate.net

AFM is ideal for studying the surface properties of this compound systems at the nanoscale.

Surface Topography: AFM can be used to image the surface of thin films or self-assembled monolayers containing this compound, revealing details about surface roughness, grain size, and the presence of domains or defects. researchgate.net

Adsorbed Layers: It can visualize how this compound cations adsorb onto a substrate, for instance, the interaction between the cations and silica nanoparticles, which is crucial in zeolite synthesis. researchgate.netresearchgate.net

Mechanical Properties: Beyond imaging, AFM can probe local mechanical properties like adhesion and stiffness, providing insight into the interactions between the cation and a surface. researchgate.net

Table 5: Information Obtainable from AFM Analysis

Parameter Description Example Application
Surface Roughness Quantitative measure of the fine-scale variations in the height of a surface. Measuring the smoothness of a film containing this compound.
Feature Height/Depth Precise measurement of the height of protrusions or depth of pits on the surface. Characterizing the multilayer structures of adsorbed surfactant films. nih.gov
Phase Imaging Maps variations in material properties like adhesion and viscoelasticity. Differentiating between different components on a heterogeneous surface.

This table is illustrative of the general capabilities of AFM.

Solution Phase Behavior and Intermolecular Interactions of Ethyltripropylammonium

Hydration and Hydrophobic Interactions in Aqueous Media

The solution-phase behavior of ethyltripropylammonium, a quaternary ammonium (B1175870) cation, is significantly influenced by its interactions with water molecules. As with other tetraalkylammonium (TAA) salts, the this compound cation is considered hydrophobic, a characteristic that can be adjusted by altering the length of the alkyl chains attached to the nitrogen center. nih.gov In aqueous solutions, these hydrophobic cations affect the dynamics of the surrounding water molecules.

Studies on similar TAA cations using techniques like polarization-resolved femtosecond infrared spectroscopy show that hydrophobic cations slow down the orientational dynamics of water molecules within their solvation shells. amolf.nlacs.org This effect is distinct from the slowdown caused by anions. For hydrophobic cations, there is an increasing number of "retarded" water molecules that scales with the length of the alkyl chains. amolf.nlacs.org This phenomenon is a key aspect of "hydrophobic hydration". amolf.nl Molecular simulations of TAA bromides have shown a well-established hydration shell for the cations across a wide range of concentrations. rsc.org Despite the hydrophobic nature, these studies suggest an absence of significant hydrophobicity-driven aggregation between smaller TAA cations in solution. rsc.org The activity of hydrogen ions can also be affected by the presence of larger TAA ions, which can lead to an increased delocalization of protons within the hydrogen bond network of water. acs.org

Glass Formation and Glass Transition Temperature (Tg) Phenomena in Solutions

The presence of quaternary ammonium salts like this compound can significantly influence the thermal properties of solutions, including the phenomena of glass formation and the glass transition temperature (Tg). The Tg is the temperature at which an amorphous material transitions from a rigid, glassy state to a more rubbery, viscous state. google.com

Research on various quaternary ammonium compounds demonstrates their impact on Tg. For example, modifying gelatin with a double quaternary ammonium salt has been shown to significantly increase the material's Tg, which indicates enhanced thermal stability. google.com Similarly, studies on bio-based polycarbonates synthesized using a synergistic catalyst system involving quaternary ammonium salts reported high glass transition temperatures in the range of 167 to 171 °C. acs.org The Tg of aqueous solutions containing quaternary ammonium salts, such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide, has been studied, and in some cases, two distinct glass transitions can be observed, indicating complex phase behavior at low temperatures. researchgate.net Furthermore, synthesized quaternary ammonium methacrylate (B99206) monomer salts exhibit glass transition temperatures that are generally in line with those of base monomers used in dental resins, suggesting their potential to modify the properties of polymer networks in an additive fashion. mdpi.com

Organocation-Silica Interactions and Adsorption Processes

The interaction between this compound and silica (B1680970) surfaces is a critical aspect of its chemistry, particularly in contexts such as the synthesis of high-silica zeolites. acs.orgacs.org Pulsed field gradient nuclear magnetic resonance (PFG NMR) spectroscopy is a key technique used to probe these interactions in silica-alkyltripropylammonium solutions. acs.orgacs.org Studies involving this compound have been conducted to understand how its structure and hydrophobicity govern its interactions with silica nanoparticles. acs.org

The adsorption of this compound onto silica nanoparticles can be quantified by measuring the fraction of cations bound to the surface as a function of cation concentration. acs.orgacs.org This relationship is described by an adsorption isotherm. For the this compound-silica system, the experimental data has been successfully fitted using the Langmuir adsorption model. acs.orgacs.org This model assumes that adsorption occurs at specific equivalent sites on the surface and forms a monolayer. wikipedia.org

From the Langmuir model, thermodynamic parameters such as the free energy of binding (ΔGads) can be determined. acs.org For the interaction of alkyltripropylammonium cations, including this compound, with silica nanoparticles, the free energy of binding was found to be between 10 and 13 kJ/mol. acs.orgacs.org This value was observed to be relatively insensitive to the specific identity of the organocation (methyl-, ethyl-, or tetrapropylammonium) and the silica content of the mixture. acs.orgacs.org

Table 1: Adsorption Parameters for Alkyltripropylammonium on Silica This table is interactive. You can sort and filter the data.

Cation Adsorption Model Binding Free Energy (ΔGads) Notes
This compound Langmuir 10–13 kJ/mol Value is part of a range determined for several alkyltripropylammonium cations. acs.orgacs.org
Mthis compound Langmuir 10–13 kJ/mol The most hydrophilic cation, it had the highest binding energy within the range. acs.orgacs.org

Pulsed field gradient (PFG) NMR is a powerful, non-invasive technique for measuring the self-diffusion coefficients of molecules, providing direct insight into their mobility. uni-muenster.dequb.ac.uk In the context of this compound-silica systems, PFG NMR studies show that the diffusion coefficient of the cation decreases when silica nanoparticles are present in the solution compared to its diffusion in water alone. acs.orgacs.org

This reduction in the diffusion coefficient is attributed to a decrease in cation mobility as the this compound ions interact with and bind to the silica nanoparticles. acs.orgacs.org By analyzing the diffusion coefficients at various organocation concentrations, a two-state model can be applied, which considers the cation to be either in a "free" state (diffusing in the bulk solution) or a "bound" state (adsorbed onto the silica surface). acs.org This analysis allows for the determination of the fraction of bound cations, which is essential for calculating the adsorption isotherms discussed previously. acs.orgacs.org The technique is sensitive enough to distinguish the mobility of different compounds within a mixture and to probe the effects of structural changes and binding phenomena. uni-muenster.de

Table 2: Diffusion Behavior of this compound in Silica Mixtures This table is interactive. You can sort and filter the data.

System Measurement Technique Observation Interpretation
This compound in water PFG NMR Baseline diffusion coefficient measured Mobility of the free cation in solution. acs.org

Encapsulation Dynamics within Supramolecular Host Systems

This compound and similar quaternary ammonium cations can act as guests in supramolecular host-guest systems. A notable example involves their encapsulation within large, self-assembled capsules formed from resorcinarene (B1253557) subunits. nih.govrsc.org These host structures are held together by a network of hydrogen bonds and are stable enough in organic solvents to have lifetimes ranging from milliseconds to hours, which allows for their direct observation by NMR spectroscopy. nih.gov

The formation of these capsular complexes is driven by the presence of the guest molecules; the alkyl ammonium cations effectively gather multiple resorcinarene molecules to form the encapsulating structure. nih.gov The specific stoichiometry of the resulting complex, which can involve up to six resorcinarene units to form some of the largest known hydrogen-bonded host capsules, is determined by the size and concentration of the guest cation. nih.govpsu.edu The primary forces driving the capsule formation and guest encapsulation are hydrogen bonding between the host subunits and cation-π interactions between the positively charged ammonium guest and the electron-rich aromatic cavities of the resorcinarene host. rsc.orgpsu.edu The encapsulation process is reversible, and the dynamics can be studied using various NMR techniques, including diffusion-ordered NMR spectroscopy (DOSY), which helps characterize the size and composition of the host-guest complex in solution. nih.gov

Solvation Shell Structure and Dynamics in Different Solvent Systems

The structure and dynamics of the solvation shell around the this compound cation are crucial to its behavior and are highly dependent on the solvent system. In aqueous solutions, the hydrophobic alkyl chains of the cation influence the surrounding water molecules, leading to a slowdown in their reorientational dynamics. amolf.nlacs.org This effect creates what is known as a "retarded" hydration shell. amolf.nl

When transferring from water to non-aqueous solvents, the thermodynamics for tetraalkylammonium cations are typically governed by a large positive entropy change, which outweighs a smaller positive enthalpy change. researchgate.net The behavior in different solvents can vary significantly. For instance, in acetonitrile, the influence of tetraalkylammonium cation size on electrochemical reactions differs from that in water. nih.gov This difference is attributed to the distinct solvation environment, including a lower interfacial water content and different solute solubility in acetonitrile. nih.gov

The dynamics of the solvation shell can be probed using various spectroscopic methods. For example, studies on similar ions in deep eutectic solvents—mixtures often comprising quaternary ammonium salts—reveal that the diffusion dynamics of solutes depend not only on the bulk viscosity but also on the specific microenvironments and solute-solvent interactions. acs.org In certain ionic liquids, the reorganization dynamics of the solvent shell occur on much longer timescales (nanoseconds) compared to conventional polar solvents (picoseconds). scispace.com This highlights the profound impact that the choice of solvent has on the solvation structure and dynamics around the this compound cation.

Applications in Advanced Materials Science Featuring Ethyltripropylammonium

Role as Structure-Directing Agent (SDA) in Zeolite Synthesis

One of the most significant applications of ethyltripropylammonium is its role as a structure-directing agent (SDA) in the synthesis of zeolites. sacheminc.com Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them valuable in catalysis, separation, and adsorption processes. mdpi.commetu.edu.tr The presence of an organic SDA during the hydrothermal synthesis of zeolites is often crucial for directing the formation of specific framework topologies. mdpi.com High-silica zeolites, in particular, are often synthesized in the presence of pre-prepared organic structure directing agents due to their enhanced hydrothermal stability. st-andrews.ac.ukosti.gov

The synthesis of zeolites is a complex process involving nucleation and crystal growth, which can be influenced by the presence of SDAs like this compound. iza-online.orgrsc.org The process typically begins with the formation of an amorphous gel phase that dissolves and provides the necessary reagents for crystal growth. iza-online.org The organic SDA is believed to play a role in organizing the silicate (B1173343) and aluminate species in the precursor gel, facilitating the formation of specific zeolite nuclei. rsc.org The interaction between the SDA and the inorganic framework is a key factor in the stability of the final zeolite structure. nih.gov Studies have shown that the crystallization process is influenced by various factors, including the composition of the synthesis mixture, temperature, and the nature of the SDA. metu.edu.tr

Recent research has focused on understanding the early stages of zeolite growth, including the role of nanoparticles in the precursor sol. umn.edu The formation of amorphous aggregates and their subsequent internal restructuring are considered essential steps in the nucleation of certain zeolites. umn.edu The growth of zeolite crystals can proceed through the addition of low molecular weight species from the solution or through the aggregation of nanoparticles. iza-online.org

Table 1: Influence of Synthesis Parameters on Zeolite Crystallization
ParameterInfluence on Nucleation and Crystal GrowthSource
SDA Type and ConcentrationDirects framework topology and can influence crystal size and morphology. The concentration of the template agent can affect the specific surface area, pore volume, and pore size of the resulting material. frontiersin.org mdpi.comfrontiersin.org
TemperatureAffects the kinetics of both nucleation and crystal growth. Higher temperatures generally lead to faster crystallization rates. metu.edu.tr
pHInfluences the solubility of silica (B1680970) and alumina (B75360) precursors, which in turn affects the supersaturation of the solution and the rate of crystallization. metu.edu.tr
Presence of SeedsCan significantly shorten the crystallization time by providing pre-existing nuclei for crystal growth. google.com iza-online.orggoogle.com

The specific size and shape of the this compound cation play a crucial role in determining the framework topology of the resulting zeolite. nih.gov The SDA molecule acts as a template around which the inorganic framework of the zeolite is built. bohrium.com By carefully selecting the SDA, it is possible to synthesize zeolites with specific pore sizes and channel systems. researchgate.net For instance, different tetraalkylammonium cations have been shown to direct the synthesis of different zeolite structures. nih.gov

In addition to controlling the framework topology, SDAs can also influence the morphology of the zeolite crystals. mdpi.com The interaction of the SDA with specific crystal faces can alter their relative growth rates, leading to the formation of crystals with different shapes and sizes. This morphological control is important as it can affect the catalytic performance and accessibility of the active sites within the zeolite. mdpi.com

The initial stages of zeolite synthesis involve the formation of silicate and aluminosilicate (B74896) oligomers in the precursor solution. rsc.org The this compound cation is believed to interact with these oligomers, stabilizing certain structures and promoting their assembly into pre-nucleation clusters. nih.gov These clusters then serve as the building blocks for the growing zeolite crystals.

Computational studies have provided insights into the interactions between tetraalkylammonium cations and silicate oligomers. nih.gov These studies suggest that the cation can coordinate with the silicate species, influencing the reaction pathways and the stability of different oligomeric structures. nih.govnih.gov The presence of the SDA can increase the energy barriers for certain reactions, thereby controlling the distribution of silicate species in the solution and ultimately directing the formation of a specific zeolite framework. nih.gov

Integration into Polymeric and Composite Materials Architectures

This compound salts can be integrated into polymeric and composite materials to enhance their properties. Quaternary ammonium (B1175870) salts, in general, have been incorporated into various polymer matrices to impart antimicrobial properties. nih.gov The positively charged nitrogen atom in the this compound cation can interact with negatively charged cell membranes of microorganisms, leading to their disruption.

Furthermore, the incorporation of this compound-containing compounds can modify the physical and mechanical properties of polymers. For example, the addition of fillers to polypropylene (B1209903) can alter its strength, stiffness, and tribotechnical properties. e3s-conferences.org The nature and structure of the filler play a significant role in the final properties of the composite material. e3s-conferences.org

Design of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are compounds that combine organic and inorganic components at the molecular or nanometer scale. nih.govfrontiersin.org These materials can exhibit novel properties that are not present in the individual components. This compound can be used as the organic component in the synthesis of such hybrid materials. bgu.ac.il

The interaction between the organic and inorganic phases can be weak (Class I hybrids) or strong, involving chemical bonds (Class II hybrids). nih.gov The properties of these hybrid materials are highly dependent on the nature of the organic and inorganic components and the interactions between them. researchgate.net For example, the incorporation of organic cations into an inorganic framework can influence the material's dielectric properties. researchgate.net

Functionalization of Nanomaterials and Interfaces

The surface functionalization of nanomaterials is a key strategy for tailoring their properties and enabling their use in various applications. nih.goveurekaselect.com this compound and similar quaternary ammonium compounds can be used to modify the surface of nanomaterials, such as nanoparticles and nanoplatelets. nih.govnih.gov This functionalization can improve the dispersibility of the nanomaterials in different solvents and introduce new functionalities to their surface. mdpi.com

For instance, the surface of nanoparticles can be functionalized with amine groups, which can then be used for further coupling reactions. nih.gov The functionalization of surfaces with quaternary ammonium compounds has also been explored for creating antimicrobial surfaces. mdpi.com The method of functionalization and the choice of the capping agent can significantly influence the morphology, surface properties, and biocompatibility of the resulting nanomaterials. nih.gov

Mechanistic Studies and Applications in Catalytic Processes Involving Ethyltripropylammonium

Role in Supramolecular Catalysis and Enzyme-Mimetic Systems

The principles of supramolecular chemistry, which involve non-covalent interactions to form host-guest complexes, have been instrumental in the development of enzyme-mimetic systems. Within this framework, ethyltripropylammonium has been shown to participate in and influence catalytic reactions occurring within self-assembled molecular capsules.

Research has demonstrated the encapsulation of this compound mesylate within a hexameric resorcinarene (B1253557) capsule. This encapsulation is a key step in catalytic cycles where the capsule acts as an artificial enzyme. The cavity of the supramolecular host provides a confined environment where reactions can be accelerated. The binding of the this compound cation within the capsule can influence the catalytic activity of the host system, for instance, by affecting the pKa of the capsule's interior or by competing with substrates for the binding site. In one instance, the presence of strongly binding guests like tetraethylammonium (B1195904), a similar quaternary ammonium (B1175870) salt, led to competitive inhibition, highlighting the dynamic interactions at play. tum.de

Furthermore, this compound iodide has been described as an "enzyme facilitator". scbt.com Its quaternary ammonium structure can enhance the solubility of substrates through ionic interactions. The hydrophobic nature of its tripropyl groups contributes to selective binding, which can influence the conformation of enzyme-like structures and facilitate specific biochemical pathways. scbt.com By stabilizing transition states, this compound can accelerate reaction rates, showcasing its role in mimicking enzymatic catalytic properties. scbt.com

Impact on Reaction Rates and Selectivity in Confined Catalytic Environments

The confinement of reactants and catalysts within well-defined spaces, such as the cavity of a supramolecular host or the pores of a zeolite, can lead to significant changes in reaction rates and selectivity. This compound has been studied in such confined environments, where its presence has a demonstrable impact.

In the context of supramolecular capsules, the encapsulation of substrates is a prerequisite for catalysis. The presence of this compound can modulate the accessibility of the catalytic cavity to the substrate. Studies with self-assembled aromatic capsules have shown that encapsulated enammonium cations experience accelerated reactions. tum.de The degree of this acceleration is sensitive to the size, shape, and substitution pattern of the substrate, indicating a high degree of selectivity imposed by the confined environment of the host-guest complex.

The catalytic properties of this compound iodide are attributed to its ability to stabilize transition states, which directly leads to an acceleration of reaction rates. scbt.com The hydrophobic tripropyl groups play a crucial role in selective binding, which in turn can influence the stereochemistry of the reaction, thereby affecting selectivity. scbt.com This selective interaction can alter the conformation of the catalytic environment, be it a synthetic capsule or a biological macromolecule, and thus steer the reaction towards a specific product. scbt.com

Investigation of Organocation Effects on Heterogeneous and Homogeneous Catalytic Pathways

The influence of organocations like this compound extends to both heterogeneous and homogeneous catalysis, where they can act as structure-directing agents, phase-transfer catalysts, or additives that modify catalyst performance.

In heterogeneous catalysis , this compound salts are utilized as structure-directing agents (SDAs) in the synthesis of zeolites. google.comgoogle.com Zeolites are crystalline aluminosilicates with a porous structure that are widely used as catalysts and adsorbents. The this compound cation, during the hydrothermal synthesis of zeolites, organizes the silicate (B1173343) and aluminate precursors into a specific framework structure. Upon calcination, the organic template is removed, leaving behind a well-defined porous network that is catalytically active. The interaction between the this compound cation and the silica (B1680970) precursors has been investigated using techniques like Pulsed Field Gradient NMR, which show a reduction in the cation's mobility in the presence of silica nanoparticles, indicating a strong interaction. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The structure of the organocation, including its size and hydrophobicity, plays a crucial role in determining the final structure and, consequently, the catalytic properties of the zeolite.

The table below summarizes the diffusion coefficients of various tetraalkylammonium cations in the presence of silica, illustrating the interaction of these organocations with a key component of many heterogeneous catalysts.

OrganocationConcentration (M)Diffusion Coefficient (10⁻¹⁰ m²/s)
This compound 0.14.5
0.24.2
0.33.9
Mthis compound0.14.8
0.24.5
0.34.1
Tetrapropylammonium (B79313)0.14.2
0.23.8
0.33.5

Note: The data in this table is illustrative and based on the general findings that the diffusion coefficients of tetraalkylammonium organocations decrease in the presence of silica. The exact values are hypothetical and serve to demonstrate the trend described in the referenced literature. acs.org

Applications in Adsorptive Separation and Controlled Release in Catalytic Systems

The use of this compound as a structure-directing agent in the synthesis of zeolites has direct implications for their application in adsorptive separation and controlled release within catalytic systems. The resulting zeolitic materials possess a uniform pore structure that can selectively adsorb molecules based on their size and shape.

While the primary role of this compound in this context is in the synthesis of the adsorbent material, the choice of the organocation template can fine-tune the pore dimensions and surface properties of the final zeolite. This, in turn, dictates the material's performance in separating reactants and products or in the controlled release of a catalytically active species. For example, a patent describes the use of this compound salts in the synthesis of zeolitic materials that can be used as molecular sieves and adsorbents. google.com

Although direct studies focusing on this compound for the controlled release of catalysts are not prevalent in the provided search results, the principle of using templated materials for such applications is well-established. The porous network created after the removal of the this compound template can be loaded with active catalytic species. The release of these species can then be controlled by diffusion through the porous structure, which was originally templated by the organocation.

Electrochemical Investigations and Applications of Ethyltripropylammonium Systems

Behavior as Electrolyte Component in Electrochemical Cells and Devices

Ethyltripropylammonium salts are part of the broader class of quaternary ammonium-based ionic liquids (ILs), which are valued as electrolytes in energy storage devices like batteries and supercapacitors. nih.govnih.gov These materials are essentially salts that are liquid below 100 °C, offering a unique combination of negligible vapor pressure, non-flammability, and high ionic conductivity. nih.govnih.gov These characteristics make them safer and potentially higher-performing alternatives to conventional volatile organic electrolytes. nih.gov

In the context of electrochemical devices, the primary role of the electrolyte is to facilitate efficient ion transport between the anode and cathode while preventing electrical shorting. Protic ionic liquids based on ammonium (B1175870) cations, such as diethylmethylammonium trifluoromethanesulfonate, have been investigated for applications like intermediate temperature water electrolysis. bohrium.com The performance of an this compound-based electrolyte would be dictated by the properties of both its cation and the associated anion. For instance, studies on the closely related ethyl-dimethyl-propylammonium bis(trifluoromethylsulfonyl)imide have demonstrated its electrochemical behavior at high temperatures, a critical factor for devices operating under extreme conditions. researchgate.net

The suitability of these ILs for high-performance devices is largely determined by their electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. sigmaaldrich.comnih.gov Quaternary ammonium cations are known to possess good electrochemical stability, contributing to a wide ESW, which is crucial for developing high-voltage energy storage systems. nih.govutexas.edu

Ionic Liquid CationAnionTypical Ionic Conductivity (mS/cm)Electrochemical Window (V)Key Characteristics
1-Ethyl-3-methylimidazoliumDicyanamide272.9High conductivity. sigmaaldrich.com
1-Ethyl-3-methylimidazoliumThiocyanate212.3High conductivity. sigmaaldrich.com
DiethylmethylammoniumTrifluoromethanesulfonate~8 (calculated)>3.0Studied for water electrolysis. bohrium.com
Trihexyl(tetradecyl)phosphoniumBis(trifluoromethane)sulfonimide0.13 (at 100 °C)3.95High thermal stability. mdpi.com
This compound(Hypothetical) TFSI1 - 10~4-5Expected good thermal and electrochemical stability.

Influence of Tetraalkylammonium Cations on Electrode-Electrolyte Interfacial Phenomena

The interface between the electrode and the electrolyte is where critical electrochemical reactions, such as charge transfer and ion adsorption, occur. The composition and structure of this interface, often referred to as the electrochemical double layer, profoundly impact the performance and stability of electrochemical devices. researchgate.net Tetraalkylammonium (TAA+) cations, including this compound, play a significant role in modifying this interfacial region. nih.govnih.gov

The size and hydrophobic character of the TAA+ cation, determined by the length of its alkyl chains, influence its adsorption behavior at the electrode surface. nih.govresearchgate.net Larger cations like tetrabutylammonium (B224687) (TBA+) tend to be more strongly adsorbed on electrode surfaces compared to smaller ones like tetraethylammonium (B1195904) (TEA+). researchgate.net This adsorption can form a film at the interface, which alters the local environment for electrochemical reactions. nih.gov The asymmetric nature of the this compound cation may lead to unique packing and orientation at the interface compared to its symmetric counterparts.

The presence of these cations affects key interfacial properties:

Interfacial Electric Field: Adsorbed TAA+ cations screen the applied potential, influencing the strength and distribution of the electric field at the interface. This, in turn, can affect the rates of electrocatalytic reactions. nih.gov

Double Layer Capacitance: The adsorption of bulky TAA+ cations alters the structure of the double layer, which is reflected in changes to the double layer capacitance. Studies have shown that for strongly adsorbed cations, the capacitance becomes less dependent on the electrode material itself. researchgate.net

Ion Transport: The adsorbed cation layer can hinder or facilitate the transport of other ions to the electrode surface, thereby impacting reaction kinetics.

Role in Electrochemical Synthesis and Sustainable Resource Recovery

The unique properties of ionic liquids derived from cations like this compound make them attractive media for electrochemical synthesis (electrosynthesis) and sustainable resource recovery. nih.gov As solvents, they are non-volatile, which simplifies product separation and allows for the recycling of the electrolyte, aligning with the principles of green chemistry. nih.gov

In electrosynthesis, the ionic liquid serves as both the solvent and the supporting electrolyte, eliminating the need for additional salts that can complicate purification processes. nih.gov However, a significant challenge associated with many ionic liquids is their high viscosity, which can impede mass transport and limit reaction rates. This issue is often addressed by using a co-solvent to reduce viscosity while retaining the beneficial properties of the ionic liquid. nih.gov The specific structure of the this compound cation would influence the viscosity and solvation properties of the resulting ionic liquid, thereby affecting its suitability for a given synthetic application.

Electrochemical methods are also emerging as a sustainable approach for recovering critical materials and resources, such as metals from industrial waste. anl.govresearchgate.net Electrochemical processing offers advantages like reduced carbon emissions and lower operational costs. anl.gov Ionic liquids can serve as effective media for these processes due to their ability to dissolve a wide range of metal salts and their broad electrochemical windows, which allow for the selective deposition or extraction of target metals at different potentials. The use of this compound-based electrolytes in these applications could offer a stable and efficient medium for the electrochemical recovery of valuable resources.

Electrochemical Characterization of Modified Electrodes and Interfaces

To understand and optimize the performance of electrochemical systems containing this compound, a suite of characterization techniques is employed to probe the electrode and the electrode-electrolyte interface. mdpi.com These methods provide insights into reaction mechanisms, kinetics, and material stability. biointerfaceresearch.commdpi.com

Two of the most powerful and commonly used techniques are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV): This technique involves sweeping the potential of an electrode and measuring the resulting current. CV provides qualitative and quantitative information about the redox processes occurring at the electrode surface. It is used to determine the electrochemical stability window of the electrolyte, identify reaction intermediates, and study the kinetics of electron transfer. mdpi.combiointerfaceresearch.com For a system with an this compound electrolyte, CV would reveal the potential limits of stability and characterize the redox behavior of species at the working electrode.

These techniques, often complemented by surface-sensitive spectroscopic and microscopic methods, are essential for the rational design of electrodes and electrolytes for advanced electrochemical applications. biointerfaceresearch.com

Table 2: Key Electrochemical Characterization Techniques

TechniquePrincipleInformation ObtainedRelevance to this compound Systems
Cyclic Voltammetry (CV) Measures current response to a linear potential sweep.Redox potentials, electrochemical stability window, reaction kinetics, surface coverage. mdpi.combiointerfaceresearch.comDetermines the operating voltage range of the electrolyte; characterizes charge transfer at modified electrodes.
Electrochemical Impedance Spectroscopy (EIS) Measures impedance as a function of AC frequency.Ionic conductivity, charge transfer resistance, double-layer capacitance, diffusion processes. mdpi.commdpi.comQuantifies electrolyte performance and interfacial properties; diagnoses degradation mechanisms.

Theoretical and Computational Chemistry Approaches to Ethyltripropylammonium Systems

Molecular Dynamics Simulations for Interfacial and Bulk Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide a detailed view of both the structure and dynamics of systems like Ethyltripropylammonium in different environments.

In bulk solution, MD simulations can reveal details about solvation structures, ion pairing, and transport properties. For example, simulations of tetraalkylammonium halides in aqueous solutions have provided insights into ion hydration and the nature of ion-ion interactions nih.govrsc.org. These studies can quantify properties such as the radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and diffusion coefficients, which are related to the mobility of the ions in the solution. The size and shape of the alkyl groups play a crucial role in these properties.

Table 1: Representative Interfacial Properties from Molecular Dynamics Simulations of a Generic Quaternary Ammonium (B1175870) Surfactant System

PropertyDescriptionSimulated Value
Interfacial ThicknessThe width of the transition region between the two bulk phases.18.08 Å nih.gov
Diffusion CoefficientA measure of the mobility of the surfactant molecules at the interface.0.186 Ų/ps nih.gov
Interfacial Formation EnergyThe energy change when the interface is formed, indicating its stability.-96.12 kJ/mol nih.gov

Note: The data in this table is from a study on alkanolamide and fatty alcohol polyoxyethylene ether sodium sulfate surfactants and is presented here to illustrate the types of data that can be obtained from MD simulations of interfacial systems.

Density Functional Theory (DFT) Calculations for Molecular Interactions and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.orgnih.govyoutube.com It is a powerful tool for calculating the geometries, energies, and various other properties of molecules. nih.gov

DFT calculations can be used to study the intrinsic properties of the this compound cation, such as its geometry, charge distribution, and vibrational frequencies. nih.gov Furthermore, DFT is well-suited for investigating the interactions between the this compound cation and other molecules, including solvent molecules, anions, and reactants. By calculating the binding energies and analyzing the nature of the intermolecular forces, DFT can provide a detailed understanding of the molecular interactions that govern the behavior of this compound in different chemical environments. For instance, DFT studies on the interaction between ammonium-based ionic liquids and solvents have elucidated the role of hydrogen bonding and ion-pair interactions. researchgate.net

The energetics of chemical reactions involving this compound can also be explored using DFT. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction pathways. researchgate.netresearchgate.net This information is crucial for understanding the reactivity of this compound and its potential role as a catalyst or phase-transfer agent.

Table 2: Calculated Interaction Energies for a Model System from DFT

Interacting SpeciesMethod/Basis SetInteraction Energy (kcal/mol)
Imidacloprid with PolyethyleneDFT-14.47 nih.gov
Imidacloprid with Polypropylene (B1209903)DFT-14.37 nih.gov

Note: This data is from a study on the interaction of a pesticide with polymer surfaces and is provided as an example of the types of energetic data that can be obtained from DFT calculations.

Computational Modeling of Catalytic Mechanisms and Selectivity

Computational modeling plays a vital role in elucidating the mechanisms of catalytic reactions and understanding the factors that control their selectivity. rsc.org For reactions where this compound may act as a phase-transfer catalyst or as a component of an ionic liquid solvent, computational methods can provide valuable insights.

By combining quantum mechanics (like DFT) with molecular mechanics in what is known as QM/MM methods, researchers can model complex catalytic systems, including the catalyst, reactants, and the surrounding solvent environment. These models can be used to map out the entire reaction pathway, identifying key intermediates and transition states. This allows for a detailed understanding of how the catalyst facilitates the reaction and what factors influence the reaction rate.

Furthermore, computational models can be used to investigate the origins of selectivity in catalytic reactions. By comparing the activation energies for different possible reaction pathways leading to different products, it is possible to predict which product will be favored under certain conditions. For example, in a study of catalyst poisoning, DFT calculations were used to determine the energetic favorability of different deactivation pathways. nih.gov While specific studies on this compound are scarce, the methodologies are well-established for exploring the catalytic cycles of reactions involving quaternary ammonium salts.

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govresearchgate.netnih.govliverpool.ac.uk These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of materials discovery and design.

To develop a QSPR model for this compound and related compounds, a dataset of molecules with known properties is first compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. Finally, statistical methods or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest.

QSPR models have been successfully applied to predict a wide range of properties for various classes of organic compounds, including melting points, boiling points, and solubility. nih.gov For ionic liquids, QSPR models have been developed to predict properties such as surface tension and electrical conductivity. chemrxiv.org A well-validated QSPR model could be used to predict the properties of different salts of this compound or to design new quaternary ammonium compounds with desired properties.

Table 3: Example of a QSPR Model for Predicting Melting Points of Energetic Materials

ModelTraining Set R²Training Set RMSE (°C)Test Set R²Test Set RMSE (°C)
Cluster 10.6085± 15.70.9428± 7.0 nih.gov
Cluster 20.7468± 13.20.8974± 8.8 nih.gov

Note: This table presents the performance of a QSPR model for a different class of compounds and is intended to illustrate the type of data associated with the development of such predictive models.

Multiscale Simulation Strategies for Materials Design and Catalytic Optimization

Many important chemical processes and material properties span multiple length and time scales. Multiscale simulation strategies aim to bridge these different scales by combining different computational methods, each suited for a particular scale. fz-juelich.denih.gov

For the design of new materials incorporating this compound, for example, as a component in a polymer electrolyte or as a template for the synthesis of porous materials, multiscale modeling can be a powerful approach. At the smallest scale, quantum mechanical calculations (like DFT) can be used to understand the fundamental interactions between this compound and the other components of the material. This information can then be used to develop accurate force fields for larger-scale molecular dynamics simulations, which can be used to study the morphology and transport properties of the material. Finally, continuum models can be used to predict the macroscopic properties of the material.

Separation Science Applications Utilizing Ethyltripropylammonium

Role of Ionic Liquids in Liquid-Liquid Extraction Methodologies

Ionic liquids, a class of salts that are liquid at low temperatures, are widely recognized for their potential as "green" solvents in liquid-liquid extraction processes. Their low volatility, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional organic solvents. The extraction of metal ions, organic molecules, and biomolecules often employs various ionic liquids. However, specific studies detailing the use of Ethyltripropylammonium as the cation in these ionic liquids for liquid-liquid extraction methodologies could not be identified. Research in this area tends to focus on more commonly studied cations such as those based on imidazolium, pyridinium, or other quaternary ammonium (B1175870) structures with different alkyl chain combinations.

Application in Chromatographic and Electrophoretic Techniques

In the realm of chromatography, certain quaternary ammonium salts are used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of acidic analytes. Similarly, in capillary electrophoresis, ionic liquids can be used as additives to the background electrolyte to modify the electroosmotic flow and improve separation efficiency. While the principles of these techniques are well-established, there is no specific mention in the available literature of this compound being utilized for these purposes. The research predominantly highlights the application of other quaternary ammonium compounds, such as tetrabutylammonium (B224687) or cetyltrimethylammonium salts.

Membrane-Based Separations and Transport Phenomena

Membrane-based separation is a technology that uses selective barriers to separate components from a mixture. Ionic liquids have been investigated for their role in supported liquid membranes (SLMs) and as components of polymer inclusion membranes (PIMs), where they can act as selective carriers for the transport of specific ions or molecules. These applications leverage the unique properties of ionic liquids to facilitate transport across the membrane. A comprehensive search did not yield any studies that have specifically employed this compound-based ionic liquids in the development or application of such membrane systems.

Adsorptive Separation Processes and Materials

Adsorptive separation relies on the selective adsorption of certain components from a fluid mixture onto the surface of a solid adsorbent. Materials like activated carbon, zeolites, and metal-organic frameworks (MOFs) are commonly used. Ionic liquids have been explored as modifying agents to enhance the surface properties and selectivity of these adsorbent materials. This can involve impregnating the porous support with the ionic liquid to create a selective stationary phase. However, there is no available research that documents the use of this compound for the modification of adsorbent materials or in any other capacity related to adsorptive separation processes.

Emerging Research Avenues and Future Outlook for Ethyltripropylammonium Research

Synergistic Integration with Artificial Intelligence and Machine Learning for Material Design

The field of materials discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). Ionic liquids (ILs) present a formidable challenge for traditional experimental methods due to the vast number of potential cation-anion combinations, which is estimated to be in the millions. medium.com This vast design space makes the selection of an optimal IL for a specific application, such as in battery design or carbon capture, incredibly challenging. medium.com

Machine learning models offer a path to rapidly accelerate this process. By training algorithms on existing datasets of known IL properties, researchers can develop models capable of predicting the physicochemical properties of novel, un-synthesized ILs based solely on their molecular structures. ku.ac.aemdpi.com For instance, deep learning models are being created to reliably forecast critical characteristics like melting points, viscosity, and conductivity. ku.ac.aemdpi.com This computational screening allows scientists to evaluate hundreds of thousands of IL variants, including those based on the Ethyltripropylammonium cation, and identify promising candidates with specific, desirable property profiles. ku.ac.ae This data-driven approach significantly reduces the need for laborious trial-and-error experimentation, making the design of next-generation materials more efficient and cost-effective. medium.comku.ac.ae The development of open-source tools, such as an "Inverse Designer Tool," further empowers researchers to filter vast databases of potential ILs based on defined criteria, streamlining the identification of candidates for specific applications. ku.ac.ae

Table 1: Application of Machine Learning in Ionic Liquid Design This table is for illustrative purposes to show the types of models and properties being investigated in the field.

Machine Learning Model Property Predicted Application Area Reference
Artificial Neural Network (ANN) Viscosity, Density, Heat Capacity Process Design & Optimization dtu.dk
Random Forest Antibacterial Activity (MIC) Development of Novel Biocides nih.gov
Deep Learning (DL) Melting Point Energy Storage (Batteries) mdpi.com

Exploration of Novel Anion Counterparts for Tunable Properties and Applications

The properties of an ionic liquid are not defined by the cation alone; the choice of the anion counterpart is equally crucial and allows for the fine-tuning of the material's final characteristics. mdpi.com By systematically pairing a cation like this compound with different anions, researchers can create a library of ILs with a wide spectrum of physicochemical properties tailored for specific tasks. medium.com

The influence of the anion is profound. For example, pairing a quaternary ammonium (B1175870) cation with different anions can dramatically alter thermal stability, melting point, and volatility. nih.gov Studies on tetrabutylammonium-based ILs show that changing the anion from bromide (Br⁻) to bis(trifluoromethylsulfonyl)imide (TFSI⁻) increases the decomposition temperature by over 170°C. stevens.edu Similarly, properties like viscosity and ionic conductivity, which are critical for applications such as electrolytes in energy storage devices, are heavily dependent on the anion's structure, size, and charge distribution. nih.gov A large and asymmetric anion can hinder the formation of a crystalline lattice, resulting in a lower melting point. nih.gov This tunability is a cornerstone of IL research, and a key future direction is the synthesis and characterization of this compound-based salts with novel and functionalized anions to unlock new applications.

Table 2: Influence of Anion on the Properties of Quaternary Ammonium-Based Ionic Liquids Data for representative quaternary ammonium cations are used to illustrate the principle of anion-driven property tuning.

Cation Anion Abbreviation Melting Point (°C) Decomposition Temp. (°C) Ionic Conductivity (mS/cm)
Ethyldimethylpropylammonium Bis(trifluoromethylsulfonyl)imide [N₁₁₂₃][TFSI] 25 >300 ~3.18 (at 20°C)
Tetrabutylammonium (B224687) Bromide [TBA][Br] 120 195 Not Available
Tetrabutylammonium Trifluoromethanesulfonate [TBA][TFO] 115 316 Not Available

Contribution to Sustainable Chemical Processes and Environmental Remediation Strategies

Quaternary ammonium salts, including this compound, are valuable contributors to the field of green chemistry, primarily through their use as phase-transfer catalysts (PTCs) and as novel solvents for environmental remediation. wisdomlib.orgfzgxjckxxb.com

In sustainable chemical processes, PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). wisdomlib.orgjetir.org The PTC, an ammonium salt, transports a reactant across the phase boundary, enabling the reaction to proceed efficiently under milder conditions. fzgxjckxxb.com This technology often allows for the replacement of hazardous organic solvents with water, minimizes waste, and can reduce energy consumption, aligning directly with the principles of green chemistry. wisdomlib.orgjetir.org The use of PTCs is a well-established and powerful tool for the environmentally friendly synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. fzgxjckxxb.com

In the realm of environmental remediation, ionic liquids are being intensely investigated for carbon dioxide (CO₂) capture. youtube.com ILs possess negligible vapor pressure, which prevents their loss into the atmosphere, a significant advantage over traditional amine-based solvents. youtube.com By functionalizing the cation or anion, ILs can be designed to react chemically with CO₂, leading to high absorption capacities even at the low partial pressures found in flue gas. youtube.combeilstein-journals.org Research into ammonium-based ILs shows their potential as effective liquid absorbents for CO₂ removal, which is a critical technology for mitigating greenhouse gas emissions and combating climate change. beilstein-journals.org

Interdisciplinary Research Foci in Materials Science, Chemical Engineering, and Applied Chemistry

The exploration of this compound and its derivatives is an inherently interdisciplinary endeavor, bridging the fields of materials science, chemical engineering, and applied chemistry.

Materials Science: The focus is on the fundamental design and synthesis of novel ionic liquids. Researchers in this field investigate how modifying the structure of the this compound cation or pairing it with different anions affects the resulting material's properties, such as thermal stability, conductivity, and viscosity. smolecule.com This knowledge is crucial for creating new electrolytes for next-generation batteries, advanced lubricants, and other functional materials. smolecule.com

Chemical Engineering: This discipline is concerned with the process-level application of these materials. Chemical engineers design and optimize systems that utilize the unique properties of this compound-based ILs. This includes developing more efficient and economical CO₂ capture plants, designing continuous catalytic processes that leverage phase-transfer catalysis for greener chemical production, and modeling the thermodynamic behavior of these fluids for process simulation. dtu.dkstevens.edu

Applied Chemistry: This field focuses on the practical implementation and performance of these compounds in specific chemical contexts. Applied chemists work on utilizing this compound salts as catalysts or solvents for specific organic reactions, developing them as electrolytes in electrochemical devices like supercapacitors, and exploring their utility in analytical chemistry and separation sciences. wisdomlib.org

The synergy between these disciplines is essential for translating the fundamental properties of a compound like this compound into real-world technological solutions that are both effective and sustainable.

Q & A

Basic: What are the standard protocols for synthesizing ethyltripropylammonium iodide with high purity?

This compound iodide is typically synthesized via a nucleophilic substitution reaction. A common method involves reacting triethylamine (0.10 mol) with 1-iodopropane (0.20 mol) in acetonitrile under continuous stirring at room temperature for 72 hours. The solvent is evaporated under reduced pressure at 80°C, and the resulting solid is washed with acetone to remove unreacted precursors . Purity (>99%) is confirmed via ¹³C NMR (δ 60.0, 55.3, 15.7 ppm for ammonium groups) and elemental analysis .

Basic: What analytical techniques are recommended for characterizing this compound iodide's structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm alkyl chain integration and ammonium group formation (e.g., δ 8.3 ppm for methylene groups adjacent to iodine) .
  • Ion Chromatography (IC) : Quantifies iodide content and detects counterion impurities.
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>99.0% by area normalization) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Basic: What are the critical considerations for handling and storing this compound iodide to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent iodide oxidation or hygroscopic degradation .
  • Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize moisture absorption. Pre-dry glassware at 120°C to avoid hydrolysis .

Advanced: How can this compound iodide be optimized as a structure-directing agent (OSDA) in zeolite synthesis?

Optimization involves:

  • Alkyl Chain Variation : Adjusting propyl/ethyl ratios to tailor pore geometry in aluminosilicates. For example, increasing propyl chain length enhances microporosity .
  • Reaction pH : Maintaining pH 10–12 during hydrothermal synthesis to stabilize the ammonium-zeolite framework interaction .
  • Template Removal : Calcining at 550°C under oxygen flow to eliminate organic residues without collapsing the zeolite structure .

Advanced: What methodologies are employed to investigate the mechanistic role of this compound iodide in templating microporous materials?

  • In Situ XRD/Raman Spectroscopy : Monitors real-time structural changes during zeolite crystallization .
  • Molecular Dynamics Simulations : Predicts template-framework interactions by modeling charge distribution and steric effects .
  • Isotopic Labeling : Uses deuterated this compound to track incorporation efficiency via mass spectrometry .

Advanced: How should researchers address contradictions in reported physicochemical properties of this compound iodide across studies?

  • Replication Studies : Repeat experiments under identical conditions (e.g., solvent purity, stirring rate) to isolate variables .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., decomposition temperature, NMR shifts) to identify systematic errors .
  • Cross-Validation : Combine multiple techniques (e.g., TGA-DSC for thermal behavior) to resolve discrepancies in melting points or solubility .

Advanced: What experimental strategies are used to evaluate this compound iodide's interactions in biochemical assays?

  • Cell Viability Assays : Test cytotoxicity in mammalian cell lines (e.g., JIMT-1) using concentrations ≤1 mM to avoid nonspecific membrane disruption .
  • Fluorescence Quenching : Monitor iodide’s quenching effect on fluorophores (e.g., BODIPY) to study ion transport kinetics .
  • Electrophysiology : Measure ionic current modulation in lipid bilayers to assess permeability .

Basic: What statistical approaches ensure precision in reporting experimental data for this compound iodide studies?

  • Instrument Precision : Report measurements to one significant digit beyond the instrument’s resolution (e.g., ±0.1°C for melting points) .
  • Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine replicates needed for reproducibility .
  • Error Propagation : Calculate combined uncertainties for derived parameters (e.g., yield%) using Gaussian error propagation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.